N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine
Overview
Description
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative with the molecular formula C16H16N2S and a molecular weight of 268.38 g/mol . This compound is known for its potential therapeutic and environmental applications, including antitumor, antimicrobial, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-mercaptoaniline with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Shows antitumor activity, making it a potential candidate for cancer therapy.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its antitumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
5,6-dimethyl-1,3-benzothiazol-2-amine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N-benzyl-1,3-benzothiazol-2-amine: Lacks the methyl groups, which may influence its solubility and interaction with molecular targets.
2-mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives, known for its use in rubber vulcanization.
This compound is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-8-14-15(9-12(11)2)19-16(18-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKQFGLIHTGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234758 | |
Record name | 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-61-4 | |
Record name | 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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